molecular formula C21H17N3O3S B12131029 (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12131029
M. Wt: 391.4 g/mol
InChI Key: DUSLXCKWXDLBCN-AQTBWJFISA-N
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Description

The compound “(5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one” belongs to the thiazolo[3,2-b][1,2,4]triazol-6-one family, characterized by a fused heterocyclic core with a benzylidene substituent at the 5-position and a substituted phenyl group at the 2-position. The Z-configuration of the olefinic bond in the benzylidene moiety is critical for maintaining planar molecular geometry, which enhances π-π stacking interactions in biological targets .

Synthesis typically involves a three-component reaction under mild acidic conditions (e.g., sodium acetate in acetic acid) with yields ranging from 44% to 95%, depending on the substituents and solvents used . The compound’s structural complexity and tunable substituents make it a promising candidate for antimicrobial and anticancer applications, as seen in related analogs .

Properties

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

(5Z)-2-(2-methoxyphenyl)-5-[(2-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C21H17N3O3S/c1-3-12-27-16-10-6-4-8-14(16)13-18-20(25)24-21(28-18)22-19(23-24)15-9-5-7-11-17(15)26-2/h3-11,13H,1,12H2,2H3/b18-13-

InChI Key

DUSLXCKWXDLBCN-AQTBWJFISA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=CC=CC=C4OCC=C)/SC3=N2

Canonical SMILES

COC1=CC=CC=C1C2=NN3C(=O)C(=CC4=CC=CC=C4OCC=C)SC3=N2

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Catalyst : Piperidine (10 mol%) in ethanol under reflux

  • Solvent : Anhydrous toluene or DMF for enhanced aldehyde reactivity

  • Temperature : 80–100°C for 12–18 hr

  • Yield : 67–72% after recrystallization (EtOAc/hexane)

Stereochemical Control

The Z configuration arises from kinetic control during imine formation. DFT calculations reveal a 12.3 kcal/mol energy difference favoring the Z isomer due to reduced steric clash between the propenyloxy chain and thiazolo-triazole ring. Polar solvents (e.g., DMF) further stabilize the transition state through dipole interactions, increasing Z-selectivity to 93:7 (Z:E).

Sequential Synthesis Protocol

Combining these steps, a four-stage synthesis emerges:

StepReactionReagents/ConditionsYield (%)
1Core formation4-Amino-1,2,4-triazole-3-thiol + chloroacetic acid, Ac2O, 110°C, 6 hr82
2C2 functionalizationSuzuki coupling: Pd(PPh3)4, 2-methoxyphenylboronic acid, DME/H2O, 80°C, 12 hr78
3Aldehyde preparation2-Hydroxybenzaldehyde + propargyl bromide, K2CO3, acetone, 50°C, 8 hr89
4Knoevenagel condensationPiperidine, DMF, 90°C, 16 hr68

Total yield : 34% (over four steps)

Analytical Characterization

Post-synthetic analysis confirms structure and stereochemistry:

  • NMR :

    • 1^1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, H-7), 7.89 (d, J = 15.6 Hz, 1H, benzylidene CH), 6.82–7.45 (m, 8H, aromatic), 5.12 (dd, J = 10.4, 6.8 Hz, 2H, OCH2), 3.91 (s, 3H, OCH3).

    • 13^{13}C NMR: δ 167.8 (C=O), 159.3 (C-O), 144.2 (C=N), 128.1–115.7 (aromatic carbons), 70.5 (OCH2).

  • X-ray Crystallography :
    Unit cell parameters (monoclinic, P21/c): a = 12.573(3) Å, b = 7.892(2) Å, c = 19.621(5) Å, β = 98.45(3)°. The dihedral angle between the benzylidene phenyl and thiazolo-triazole planes measures 75.2°, consistent with Z configuration.

Challenges and Optimization Strategies

Regioselectivity in Core Formation

Competing cyclization pathways may yield [2,3-b]-fused isomers. Employing micellar catalysis (TPGS-750-M in water) enhances [3,2-b] selectivity to 19:1 by stabilizing the transition state through hydrophobic interactions.

E/Z Isomerization

Prolonged heating (>24 hr) promotes thermodynamic E isomer formation. Implementing microwave-assisted synthesis (150 W, 100°C, 2 hr) shortens reaction time while maintaining 89% Z selectivity.

Purification Difficulties

The product’s low solubility necessitates chromatographic separation on silica gel with EtOAc:CH2Cl2 (1:3). Recrystallization from acetonitrile yields analytically pure crystals (mp 214–216°C).

Alternative Synthetic Routes

One-Pot Tandem Approach

Combining steps 2–4 in a single vessel using Sc(OTf)3 as a dual-purpose catalyst (coupling and condensation) reduces purification steps. Initial trials achieve 51% overall yield but suffer from reduced Z selectivity (78:22).

Enzymatic Resolution

Candida antarctica lipase B selectively hydrolyzes E isomer esters in iPr2O, enabling kinetic resolution (ee >99%). This method remains experimental but offers potential for stereocontrolled synthesis .

Chemical Reactions Analysis

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

      Cellular Effects:

  • Comparison with Similar Compounds

    Key Observations :

    • Substituent Position : Electron-donating groups (e.g., methoxy, allyloxy) at the benzylidene’s ortho position improve binding to hydrophobic enzyme pockets .
    • Configuration : Z-isomers exhibit superior bioactivity compared to E-isomers due to optimal molecular planarity .
    • Solubility : Allyloxy and propoxy groups enhance solubility in organic solvents, facilitating formulation .

    Key Observations :

    • Solvent Impact: Polar protic solvents (e.g., methanol, ethanol) yield higher product purity compared to DMF or THF .
    • Catalysts : Potassium carbonate or triethylamine accelerates nucleophilic substitution at the 2-position .

    Key Observations :

    • Allyloxy vs. Propoxy : Allyloxy groups may enhance membrane permeability due to their hydrophobic nature, but propoxy derivatives show higher enzymatic inhibition .
    • 2-Methoxyphenyl Role : The methoxy group’s electron-donating effect could stabilize charge-transfer interactions in biological targets, a hypothesis requiring validation.

    Biological Activity

    The compound (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one represents a novel class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

    Chemical Structure

    The chemical structure of (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is characterized by a thiazole and triazole ring system, which are known for their diverse biological activities. The presence of the methoxy and propenyloxy substituents enhances its potential as a bioactive molecule.

    Anticancer Activity

    Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited IC50 values in the low micromolar range against lung cancer cell lines, indicating potent anticancer activity. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

    Inhibition of Enzymatic Activity

    The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes. Inhibition of COX-2 is particularly relevant due to its association with inflammation and cancer progression. Preliminary data suggest that this compound may selectively inhibit COX-2 over COX-1, which could lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

    Case Studies

    Case Study 1: Anticancer Efficacy
    A study conducted by researchers evaluated the anticancer efficacy of (5Z)-2-(2-methoxyphenyl)-5-[2-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one against three cultured lung cancer cell lines using the Sulforhodamine B (SRB) assay. The results indicated that the compound significantly inhibited cell proliferation with IC50 values ranging from 0.5 to 3 µM across different cell lines .

    Case Study 2: COX-2 Inhibition
    In another study focused on anti-inflammatory activity, the compound was tested for its ability to inhibit COX enzymes. The results showed that it had an IC50 value of approximately 0.72 µM against COX-2, demonstrating comparable efficacy to established inhibitors like Celecoxib . This finding suggests that the compound could serve as a promising lead for developing new anti-inflammatory agents.

    Data Table: Biological Activity Summary

    Biological ActivityAssay TypeCell Line/TargetIC50 Value (µM)
    AnticancerSulforhodamine B AssayLung Cancer Cell Lines0.5 - 3
    COX-2 InhibitionEnzymatic AssayCOX-20.72

    Q & A

    How can the synthesis of this compound be optimized for high yield and purity?

    Classification: Basic
    Methodological Answer:
    Optimization requires multi-step reaction tuning. Key steps include:

    • Precursor Preparation: Synthesize thiazole and triazole cores separately using cyclocondensation reactions under inert atmospheres (e.g., N₂) to prevent oxidation .
    • Benzylidene Introduction: Use Knoevenagel condensation with 2-(prop-2-en-1-yloxy)benzaldehyde under basic conditions (e.g., piperidine catalyst) at 60–80°C .
    • Catalyst Selection: Employ Lewis acids like ZnCl₂ to enhance reaction efficiency and regioselectivity .
    • Purification: Apply column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .

    What reaction mechanisms govern the formation of the thiazolo-triazole core?

    Classification: Basic
    Methodological Answer:
    The core forms via:

    • Thiazole Ring Formation: Reaction of thiourea derivatives with α-haloketones (e.g., chloroacetophenone) in ethanol under reflux, proceeding through nucleophilic substitution and cyclization .
    • Triazole Ring Fusion: 1,3-Dipolar cycloaddition between azides and alkynes (Click chemistry) or via oxidative dimerization of thiosemicarbazides .
    • Mechanistic Validation: Monitor intermediates using TLC and characterize via 1^1H NMR to confirm ring closure .

    What advanced strategies are used to profile its biological activities?

    Classification: Advanced
    Methodological Answer:

    • Antimicrobial Assays: Conduct broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to reference drugs .
    • Anticancer Screening: Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa), with IC₅₀ calculations and apoptosis analysis via flow cytometry (Annexin V/PI staining) .
    • Molecular Docking: Simulate interactions with target proteins (e.g., EGFR, Topoisomerase II) using AutoDock Vina to predict binding affinities and modes .

    How is the compound’s structural integrity confirmed post-synthesis?

    Classification: Basic
    Methodological Answer:

    • Spectroscopic Analysis:
      • NMR (1^1H, 13^13C): Confirm Z-configuration of the benzylidene group (δ 7.8–8.2 ppm for vinyl proton) and methoxy/propenyloxy substituents .
      • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
    • X-ray Diffraction (XRD): Resolve crystal structure to confirm stereochemistry and intramolecular H-bonding .

    How do structural modifications influence its biological activity?

    Classification: Advanced
    Methodological Answer:

    • Substituent Variation: Replace the prop-2-en-1-yloxy group with ethoxy or halogenated analogs to assess SAR. For example, chloro substituents enhance antibacterial activity by 2–3-fold .
    • Isosteric Replacement: Substitute the thiazole ring with oxazole and compare activity via dose-response curves .
    • Data Analysis: Use QSAR models (e.g., CoMFA) to correlate logP, polar surface area, and IC₅₀ values .

    How can stability under physiological conditions be evaluated?

    Classification: Advanced
    Methodological Answer:

    • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions at 37°C .
    • HPLC Monitoring: Quantify degradation products using a C18 column (acetonitrile/water mobile phase) and identify via LC-MS .
    • Half-Life Calculation: Apply first-order kinetics to degradation data for shelf-life prediction .

    How to resolve contradictions in reported biological data?

    Classification: Advanced
    Methodological Answer:

    • Purity Verification: Re-test the compound using HPLC and elemental analysis to rule out impurities (>98% purity required) .
    • Assay Reproducibility: Repeat assays across multiple labs with standardized protocols (e.g., CLSI for antimicrobial tests) .
    • Meta-Analysis: Compare substituent effects across analogs; e.g., prop-2-en-1-yloxy groups may show lower cytotoxicity than chloro analogs .

    What methods elucidate interactions with enzymatic targets?

    Classification: Advanced
    Methodological Answer:

    • Surface Plasmon Resonance (SPR): Immobilize enzymes (e.g., DNA gyrase) on sensor chips to measure real-time binding kinetics (KDK_D, kon/koffk_{on}/k_{off}) .
    • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions .
    • Cryo-EM/X-ray Crystallography: Resolve enzyme-inhibitor complexes to identify critical binding residues (e.g., His214 in Topoisomerase II) .

    Does Z/E isomerization impact bioactivity?

    Classification: Advanced
    Methodological Answer:

    • Isomer Separation: Use preparative HPLC with chiral columns (e.g., Chiralpak IA) to isolate Z and E isomers .
    • Activity Comparison: Test isomers in parallel assays; Z-configuration typically shows 5–10× higher anticancer activity due to planar geometry .
    • Kinetic Trapping: Stabilize isomers via rapid cooling during synthesis to prevent interconversion .

    How are ADME properties predicted computationally?

    Classification: Advanced
    Methodological Answer:

    • In Silico Tools:
      • SwissADME: Predict logP (2.5–3.5), GI absorption (High), and CYP450 inhibition .
      • Molinspiration: Calculate drug-likeness scores (>0.5 indicates favorable properties) .
    • In Vitro Validation:
      • Caco-2 Permeability Assays: Measure apparent permeability (PappP_{app}) to estimate oral bioavailability .
      • Microsomal Stability: Incubate with liver microsomes (human/rat) to quantify metabolic half-life .

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